N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S2/c1-24-16-8-7-15(12-17(16)25-2)27(22,23)18-13-5-3-6-14(11-13)19-9-4-10-26(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEOWEOZTVEQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication.
Mode of Action
It is known to interact with its target, cdk2. The interaction between the compound and CDK2 may result in changes in the cell cycle, potentially affecting cell division and replication.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its target, it is likely that it impacts pathways related to the cell cycle and cell division.
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A sulfonamide group which is known for its antibacterial properties.
- A dioxidoisothiazolidine moiety that may contribute to its biological effects through interaction with various biological targets.
The biological activity of sulfonamides often involves inhibition of specific enzymes or pathways. For this compound, potential mechanisms include:
- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) : Similar compounds have shown effectiveness in inhibiting IDO, an enzyme involved in the metabolism of tryptophan and immune modulation. Inhibitors of IDO can have implications in cancer therapy and autoimmune diseases .
- Interaction with Protein Targets : Computational studies suggest that the sulfonamide moiety can coordinate with heme iron in proteins, facilitating interactions that may lead to altered enzymatic activity .
Structure-Activity Relationship (SAR)
Research into related compounds has demonstrated that modifications to the phenyl and sulfonamide groups can significantly affect biological activity. For instance:
- The presence of electron-donating groups on the aromatic ring can enhance binding affinity to target proteins.
- The specific arrangement of substituents influences the compound's solubility and permeability, which are critical for bioavailability .
Biological Activity Data
A summary table below outlines the biological activities observed in studies involving similar compounds:
| Compound Name | Target Enzyme | IC50 (nM) | EC50 (nM) | Activity Type |
|---|---|---|---|---|
| Compound 3i | IDO | 61 | 172 | Anticancer |
| This compound | TBD | TBD | TBD |
Note: Specific IC50 and EC50 values for the target compound are not yet available; further studies are needed to establish these metrics.
Case Studies
- Anticancer Activity : In a study exploring the role of IDO inhibitors in cancer therapy, a related sulfonamide compound exhibited significant reduction in tumor growth in murine models. This suggests that this compound may also possess similar anticancer properties pending further investigation .
- Immunomodulatory Effects : Another study highlighted the immunomodulatory effects of sulfonamides on T-cell activation and proliferation. The potential application in treating autoimmune disorders presents a promising avenue for research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
